2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide" is a complex organic compound that incorporates multiple functional groups, contributing to its diverse chemical behavior. This molecule's unique structure comprises a furan ring, a pyrrole ring, and a triazole ring, all connected via a sulfur bridge to an acetamide group, enhancing its potential for numerous chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide" typically involves multi-step organic synthesis protocols. The general approach includes:
Formation of the Furan Ring: : Using furan as a starting material, modifications are made to introduce desired substituents.
Formation of the Pyrrole Ring: : Pyrrole derivatives can be synthesized from amines and ketones through condensation reactions.
Construction of the Triazole Ring: : This step often involves cyclization reactions using hydrazines and carboxylic acids.
Assembly of the Final Compound: : The separate ring systems are connected via sulfur bridges and the acetamide group is introduced through acylation reactions.
Industrial Production Methods
Industrial production scales up these synthetic routes, optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow chemistry and automated synthesis platforms may be employed to streamline production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidative transformations, particularly at the furan and pyrrole rings, using reagents like hydrogen peroxide or permanganate.
Reduction: : Reduction reactions can alter the double bonds in the furan or pyrrole rings, often using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic and electrophilic substitutions can occur, particularly at positions on the triazole ring, facilitated by appropriate catalysts or reaction conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Various alkyl halides, acids, or bases depending on the desired substitution pattern.
Major Products
Oxidation: : Typically results in hydroxylated or carbonyl-containing derivatives.
Reduction: : Produces hydrogenated derivatives with increased saturation.
Substitution: : Leads to a wide array of substituted products depending on the reagents used.
Scientific Research Applications
"2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide" has found applications in various fields:
Chemistry: : As an intermediate in organic synthesis, enabling the creation of more complex molecules.
Biology: : Potential as a bioactive compound in drug discovery, exhibiting antimicrobial or antifungal properties.
Medicine: : Investigated for therapeutic potential in treating specific diseases or conditions.
Industry: : Utilized in the development of new materials or as a catalyst in certain chemical processes.
Mechanism of Action
The compound’s mechanism of action involves interaction with specific molecular targets:
Binding to Enzymes: : Can inhibit or activate enzyme activity, influencing biochemical pathways.
Interaction with Receptors: : Modulates receptor activity, affecting cellular signaling pathways.
Pathway Modulation: : Alters metabolic or signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Compared to other compounds with furan, pyrrole, and triazole rings, "2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide" stands out due to its unique combination and arrangement of these rings. Similar compounds might include:
2-(5-Furyl)-4H-1,2,4-triazol-3-amine
5-(1H-Pyrrol-1-yl)-1H-1,2,3-triazole: These compounds share structural similarities but differ in their specific functionalities and chemical behaviors, highlighting the uniqueness of "this compound."
This compound's intricate structure and diverse functional groups make it a versatile subject of study in various scientific fields, from synthetic chemistry to biological research. The unique combination of furan, pyrrole, and triazole rings, connected through sulfur bridges, opens up a plethora of reactions and applications, making it a fascinating compound for further exploration.
Properties
IUPAC Name |
2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3S/c1-26-15-8-3-2-7-14(15)20-17(25)13-28-19-22-21-18(16-9-6-12-27-16)24(19)23-10-4-5-11-23/h2-12H,13H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGQVGQVYIPYPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.